N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide
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Overview
Description
N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Scientific Research Applications
N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . The compound’s structure allows it to fit into the active sites of enzymes or receptors, blocking their normal function and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methylphenyl)acetamide: Similar in structure but lacks the thiazole and pyridine rings.
N-(4-Methylphenyl)acetamide: Similar in structure but lacks the thiazole and pyridine rings.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring but differs in the substituents on the aromatic rings.
Uniqueness
N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide is unique due to its combination of a thiazole ring, a pyridine ring, and a methylphenyl group
Properties
CAS No. |
365430-51-9 |
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Molecular Formula |
C17H15N3OS |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C17H15N3OS/c1-11-4-3-5-13(8-11)16-17(22-10-19-16)14-6-7-18-15(9-14)20-12(2)21/h3-10H,1-2H3,(H,18,20,21) |
InChI Key |
APIOECXAIJVAHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC=N2)C3=CC(=NC=C3)NC(=O)C |
Origin of Product |
United States |
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